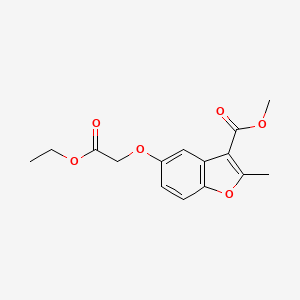

Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Descripción

Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester at position 3 and a 2-methyl substitution on the benzofuran core. Its distinguishing feature is the 2-ethoxy-2-oxoethoxy substituent at position 5, which consists of an ethoxy chain terminating in a ketone group.

Propiedades

IUPAC Name |

methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-4-19-13(16)8-20-10-5-6-12-11(7-10)14(9(2)21-12)15(17)18-3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPKKRUMZLQQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Ethoxy Group: The ethoxy group is introduced via an esterification reaction.

Carboxylation: The final step involves the carboxylation of the benzofuran derivative to introduce the carboxylate group. This can be achieved using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mecanismo De Acción

The mechanism by which Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, molecular properties, and functional attributes.

Structural and Functional Group Variations

Key differences arise from substituents at position 5 of the benzofuran ring:

- Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (): A simple methoxy group at position 5 reduces steric hindrance and enhances electron-donating effects, which may improve metabolic stability. This derivative exhibited antimicrobial activity against Gram-positive bacteria and yeasts .

- Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (): The acetyloxy group is a smaller ester, likely increasing hydrolysis susceptibility compared to bulkier substituents.

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The oxo group in the target compound’s substituent may withdraw electron density from the benzofuran ring, altering reactivity in electrophilic substitutions.

- Steric Effects :

- Bulky substituents like pivaloyloxy () or bromophenylmethoxy () may hinder interactions in biological systems or crystal packing .

Actividad Biológica

Methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has attracted attention due to its potential biological activities. This article explores its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a benzofuran core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 306.32 g/mol. The presence of ethoxy and oxoethoxy groups enhances its solubility and reactivity, making it a subject of interest for various biological studies.

Pharmacological Activities

1. Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain benzofuran derivatives can inhibit cell proliferation in human ovarian cancer cells with IC50 values around 11–12 μM .

2. Anti-inflammatory Effects

Benzofurans are also noted for their anti-inflammatory properties. Preliminary studies suggest that methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate might interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

The compound's structural features may confer antimicrobial properties as well. Benzofurans have been reported to exhibit antibacterial and antifungal activities, suggesting that this compound could be effective against various microbial strains .

The exact mechanisms by which methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Binding: The compound may bind to specific receptors involved in cancer cell proliferation or inflammation.

- Enzyme Inhibition: It might inhibit enzymes that play critical roles in inflammatory processes or tumor growth.

Further studies utilizing molecular docking and binding affinity assays are necessary to elucidate these interactions comprehensively.

Comparative Analysis

To better understand the biological activity of methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-5-(2-hydroxyethyl)-1-benzofuran-3-carboxylate | Contains bromine instead of ethoxy | Notable anticancer activity |

| Ethyl 5-(2-methoxycarbonyl)-1-benzofuran-3-carboxylate | Lacks halogen but retains carboxylate | Exhibits anti-inflammatory properties |

| Methyl 5-(2-hydroxyethyl)-1-benzofuran | Similar core structure | Antimicrobial activity |

This table illustrates how variations in functional groups can influence both the reactivity and biological activity of benzofuran derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activities of benzofurans:

- Antitumor Activity Study : A study evaluated the anticancer effects of various benzofuran derivatives on different cancer cell lines, revealing significant inhibition rates across multiple types of cancers, including lung and ovarian cancers .

- Anti-inflammatory Mechanism Exploration : Research exploring the anti-inflammatory potential of benzofurans indicated that certain derivatives could modulate cytokine production and reduce inflammation in vitro .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds showed promising results against resistant bacterial strains, suggesting that modifications in the benzofuran structure could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.